1-Bromododecane-12,12,12-d3
Overview
Description
1-Bromododecane-12,12,12-d3 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. The molecular formula for this compound is CD3(CH2)10CH2Br . It is commonly used in various scientific research applications due to its unique properties.
Scientific Research Applications
1-Bromododecane-12,12,12-d3 is widely used in scientific research due to its deuterated nature. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of other deuterated compounds.
Biology: Employed in studies involving lipid metabolism and membrane dynamics.
Medicine: Utilized in the development of deuterated drugs for improved pharmacokinetics.
Industry: Applied in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
Bromoalkanes like 1-bromododecane-12,12,12-d3 are generally known to interact with organic molecules, improving their lipophilicity and hydrophobicity .
Mode of Action
They can donate an alkyl group to an organic molecule, thereby modifying its properties .
Pharmacokinetics
Given its chemical structure, it is likely to have low water solubility .
Biochemical Analysis
Biochemical Properties
1-Bromododecane-12,12,12-d3 plays a significant role in biochemical reactions due to its ability to act as a long-chain alkylating agent. This compound interacts with various enzymes, proteins, and other biomolecules, primarily through alkylation reactions. For instance, it can modify the side chains of amino acids in proteins, thereby altering their structure and function. Additionally, this compound can interact with nucleophilic sites in enzymes, potentially inhibiting or modifying their activity .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By modifying proteins and enzymes, it can disrupt normal cellular functions, leading to changes in cell signaling and metabolic pathways. For example, the alkylation of membrane proteins can affect cell signaling by altering receptor function or signal transduction pathways. Additionally, this compound can impact gene expression by modifying transcription factors or other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with nucleophilic sites in biomolecules. This alkylation process can lead to enzyme inhibition or activation, depending on the specific target and context. For instance, the modification of active sites in enzymes can inhibit their catalytic activity, while the alkylation of regulatory proteins can alter their function and downstream effects on gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects have been observed at high doses, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. These interactions can affect metabolic flux and alter the levels of specific metabolites, potentially disrupting normal cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich compartments. This distribution can affect its localization and accumulation within specific tissues, influencing its overall activity and function .
Subcellular Localization
This compound is primarily localized in lipid-rich compartments within cells, such as the endoplasmic reticulum and lipid droplets. This subcellular localization is influenced by its lipophilic nature and any targeting signals or post-translational modifications that direct it to specific compartments. The activity and function of this compound can be affected by its localization, as it may interact with specific biomolecules or participate in localized biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromododecane-12,12,12-d3 can be synthesized through the bromination of dodecane-12,12,12-d3. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-Bromododecane-12,12,12-d3 primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions (SN1 and SN2) where the bromine atom is replaced by a nucleophile .
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium azide (NaN3).
Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetone.
Conditions: Reactions are typically carried out at elevated temperatures to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example:
- With sodium hydroxide, the product is dodecanol-12,12,12-d3.
- With potassium cyanide, the product is dodecanenitrile-12,12,12-d3.
- With sodium azide, the product is dodecaneazide-12,12,12-d3 .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromododecane
- 1-Bromodecane-10,10,10-d3
- 1-Bromohexadecane-16,16,16-d3
Uniqueness
1-Bromododecane-12,12,12-d3 is unique due to the presence of deuterium atoms at the terminal position. This isotopic labeling provides distinct advantages in research applications, such as enhanced stability and traceability in metabolic studies .
Properties
IUPAC Name |
12-bromo-1,1,1-trideuteriododecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLNBZIONSLZBU-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308798 | |
Record name | Dodecane-1,1,1-d3, 12-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204259-68-7 | |
Record name | Dodecane-1,1,1-d3, 12-bromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204259-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecane-1,1,1-d3, 12-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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